n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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Overview
Description
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a heterocyclic compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol It is a derivative of tetrahydroquinoline, featuring a sulfonamide group at the 6-position and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:
Formation of Tetrahydroquinoline Core: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through the hydrogenation of quinoline using a palladium catalyst under mild conditions.
N-Dimethylation: The final step involves the dimethylation of the nitrogen atom using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide group, making it less versatile in certain applications.
1,2,3,4-Tetrahydroquinoline-6-sulfonamide: Lacks the dimethyl groups on the nitrogen atom, affecting its chemical reactivity and biological activity.
Uniqueness
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to the presence of both the sulfonamide group and the dimethyl groups on the nitrogen atom. This combination enhances its chemical reactivity and allows for diverse applications in various fields .
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJDOUVNJGHHBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969787 |
Source
|
Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-83-4 |
Source
|
Record name | NSC5450 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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